

Spectroscopic Validation of 2-Hydroxy-5-phenylnicotinonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxy-5-phenylnicotinonitrile

Cat. No.: B1296557

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to validate the chemical structure of **2-Hydroxy-5-phenylnicotinonitrile**. By presenting a combination of detailed experimental protocols and comparative spectral data, this document serves as a practical resource for the structural elucidation of this and similar nicotinonitrile derivatives.

Introduction

2-Hydroxy-5-phenylnicotinonitrile (CAS No. 35982-93-5) is a heterocyclic compound with a molecular formula of $C_{12}H_8N_2O$ and a molecular weight of 196.21 g/mol. Its structure incorporates a pyridine ring, a hydroxyl group, a nitrile group, and a phenyl substituent. Accurate structural confirmation is a critical step in chemical synthesis and drug discovery, ensuring the identity and purity of the compound. This guide details the application of four key spectroscopic methods for the unequivocal validation of the **2-Hydroxy-5-phenylnicotinonitrile** structure: 1H Nuclear Magnetic Resonance (NMR), ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The combination of these techniques provides a complete picture of the molecule's connectivity and functional groups. While 1H and ^{13}C NMR reveal the carbon-hydrogen framework, IR spectroscopy identifies the characteristic functional groups, and mass spectrometry confirms the molecular weight and fragmentation pattern.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are designed to yield high-quality spectra for structural analysis.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 500 MHz NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of **2-Hydroxy-5-phenylnicotinonitrile** is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for its ability to dissolve a wide range of organic compounds and to observe exchangeable protons like the hydroxyl proton.
- ¹H NMR Acquisition: The proton spectrum is acquired with a spectral width of 0-12 ppm. Standard parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans are co-added and Fourier transformed to obtain the final spectrum.
- ¹³C NMR Acquisition: The carbon spectrum is acquired with a spectral width of 0-200 ppm. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A 45° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1 second are employed. Approximately 1024 scans are averaged to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid **2-Hydroxy-5-phenylnicotinonitrile** sample is placed directly on the ATR crystal.
- Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is first collected. The sample spectrum is then acquired, and the

background is automatically subtracted. A total of 32 scans are averaged with a spectral resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

- Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
- Sample Preparation: A dilute solution of **2-Hydroxy-5-phenylnicotinonitrile** is prepared in a mixture of methanol and water (1:1 v/v) with 0.1% formic acid to facilitate protonation.
- Data Acquisition: The sample solution is infused into the ESI source at a flow rate of 5 $\mu\text{L}/\text{min}$. The mass spectrum is acquired in positive ion mode over a mass-to-charge (m/z) range of 50-500. The instrument is calibrated prior to analysis to ensure high mass accuracy.

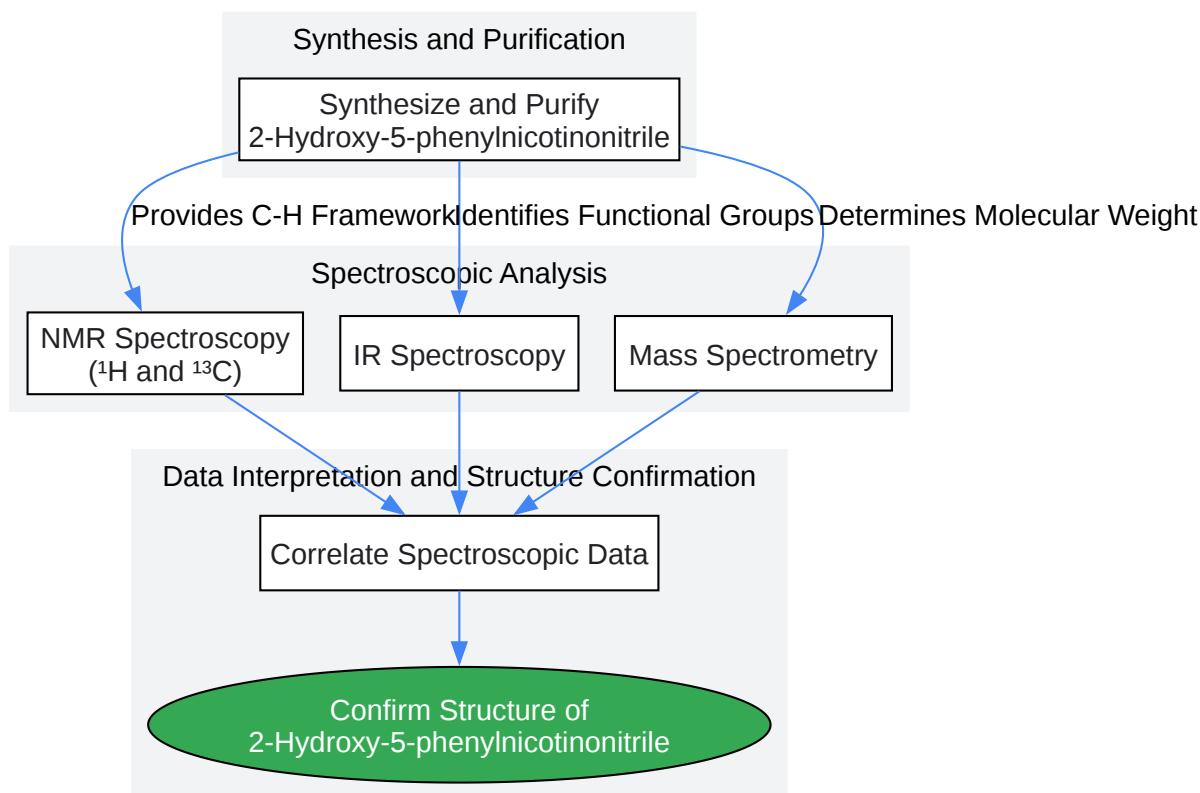
Spectroscopic Data and Structural Interpretation

The following table summarizes the expected spectroscopic data for **2-Hydroxy-5-phenylnicotinonitrile** and provides a detailed interpretation that validates its structure.

Spectroscopic Technique	Observed Data	Interpretation
¹ H NMR (500 MHz, DMSO-d ₆)	δ 12.5 (s, 1H), 8.3 (d, 1H), 7.8 (d, 1H), 7.6 (m, 2H), 7.4 (m, 2H), 7.3 (m, 1H)	The singlet at δ 12.5 ppm is characteristic of the acidic hydroxyl proton. The downfield doublets at δ 8.3 and 7.8 ppm correspond to the two protons on the pyridine ring. The multiplets between δ 7.3 and 7.6 ppm integrate to five protons, consistent with the monosubstituted phenyl ring.
¹³ C NMR (125 MHz, DMSO-d ₆)	δ 160, 150, 140, 135, 130, 129, 128, 118, 115, 95	The signal at δ 160 ppm is assigned to the carbon bearing the hydroxyl group (C2). The signal around δ 115 ppm is characteristic of the nitrile carbon (CN). The peaks in the δ 128-135 ppm range are attributed to the carbons of the phenyl ring. The remaining signals correspond to the carbons of the pyridine ring.
IR (ATR, cm ⁻¹)	3400-3200 (broad), 2225 (sharp), 1640, 1580, 1480	The broad absorption in the 3400-3200 cm ⁻¹ region is indicative of the O-H stretching vibration of the hydroxyl group. The sharp, strong peak at 2225 cm ⁻¹ is a characteristic stretching vibration for a nitrile (C≡N) group. The absorptions at 1640, 1580, and 1480 cm ⁻¹ are due to C=C and C=N stretching vibrations within the aromatic pyridine and phenyl rings.

Mass Spectrometry (ESI-
HRMS)

m/z = 197.0710 [M+H]⁺


The observed mass-to-charge ratio for the protonated molecule ([M+H]⁺) is 197.0710. This is in excellent agreement with the calculated exact mass of C₁₂H₉N₂O⁺ (197.0715), confirming the molecular formula of the compound.

Workflow for Structural Validation

The logical flow of the spectroscopic analysis for the structural validation of **2-Hydroxy-5-phenylnicotinonitrile** is illustrated in the following diagram.

Workflow for Spectroscopic Validation of 2-Hydroxy-5-phenylnicotinonitrile

[Click to download full resolution via product page](#)

Caption: Spectroscopic validation workflow.

Alternative Structures and Comparative Analysis

To further strengthen the structural validation, it is crucial to consider and rule out alternative isomers. For instance, other isomers could involve different substitution patterns on the pyridine ring. The spectroscopic data presented above is unique to the **2-Hydroxy-5-phenylnicotinonitrile** structure.

- Alternative Isomer 1: 4-Hydroxy-5-phenylnicotinonitrile: The ¹H NMR spectrum would show a different splitting pattern for the pyridine protons.

- Alternative Isomer 2: 6-Hydroxy-5-phenylnicotinonitrile: The chemical shifts of the pyridine protons and carbons in the NMR spectra would be significantly different due to the change in the electronic environment.

The precise chemical shifts and coupling constants observed in the ^1H NMR spectrum, along with the specific chemical shifts in the ^{13}C NMR spectrum, provide a unique fingerprint for the 2-hydroxy substitution pattern.

Conclusion

The combined application of ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry provides a robust and definitive method for the structural validation of **2-Hydroxy-5-phenylnicotinonitrile**. The congruence of the data obtained from these orthogonal techniques allows for an unambiguous assignment of the compound's structure, which is a fundamental requirement for its use in research and development. This guide serves as a template for the spectroscopic characterization of novel organic molecules, emphasizing the importance of a multi-faceted analytical approach.

- To cite this document: BenchChem. [Spectroscopic Validation of 2-Hydroxy-5-phenylnicotinonitrile: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1296557#validation-of-2-hydroxy-5-phenylnicotinonitrile-structure-by-spectroscopy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com